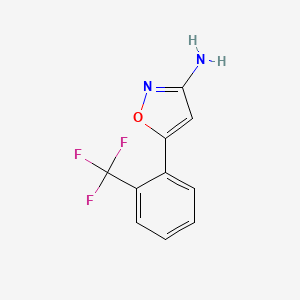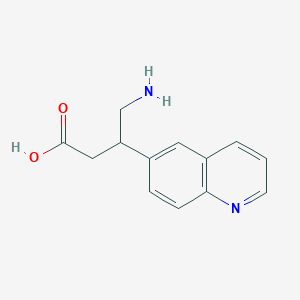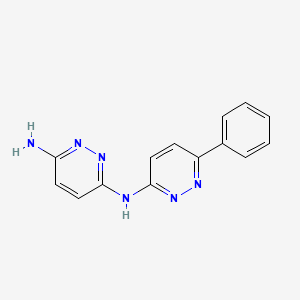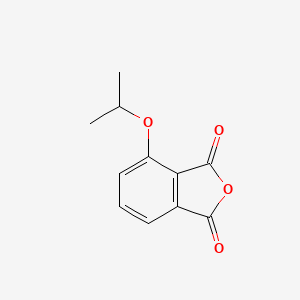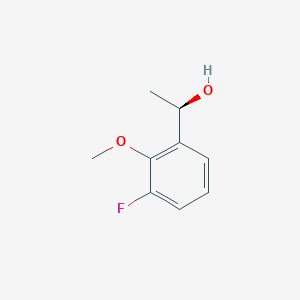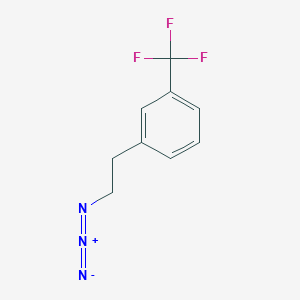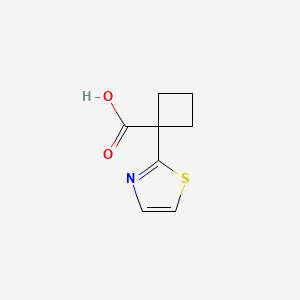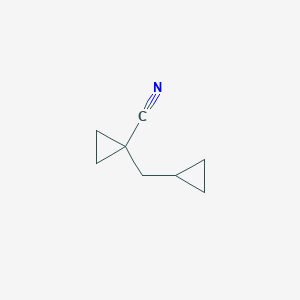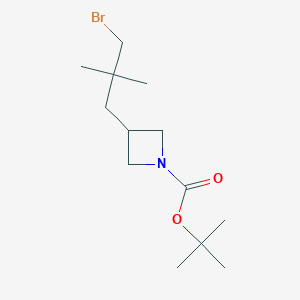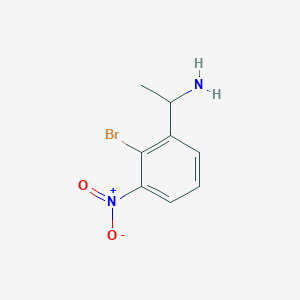
1-(2-Bromo-3-nitrophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of phenylamine, where the phenyl ring is substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-nitrophenyl)ethan-1-amine typically involves the bromination and nitration of phenylamine derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azides or thiols.
Reduction: Conversion to 1-(2-Amino-3-nitrophenyl)ethan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
1-(2-Bromo-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Investigated for its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
1-(2-Bromo-4-nitrophenyl)ethan-1-amine: Similar structure with different substitution pattern on the phenyl ring.
2-Bromo-1-(4-ethylphenyl)ethan-1-one: Similar brominated phenyl structure with an ethyl group.
Uniqueness
1-(2-Bromo-3-nitrophenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-3-2-4-7(8(6)9)11(12)13/h2-5H,10H2,1H3 |
InChI Key |
ZSNCXPUGHDTUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)[N+](=O)[O-])Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



